2-Acetamido-6-hydroxypurine
Overview
Description
N2-Acetylguanine is a modified guanine derivative, specifically altered at the C2 position. It is a compound of interest due to its unique interactions with riboswitches, which are regulatory segments of messenger RNA molecules that bind small molecules, resulting in changes in gene expression . The molecular formula of N2-Acetylguanine is C7H7N5O2, and it has a molecular weight of 193.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N2-Acetylguanine can be synthesized by heating a mixture of guanine, acetic anhydride, and phosphoric acid in the presence of a catalytic amount of 4-dialkylaminopyridine . This method significantly reduces the reaction time and increases the yield compared to traditional methods, which involve long-term boiling of guanine with acetic anhydride .
Another method involves the reaction of the sodium salt of N2-Acetylguanine with 2-acetoxyethoxymethyl bromide. This reaction is carried out in an aprotic solvent, such as dimethylformamide, and the sodium salt is stirred with 2-acetoxyethoxymethyl bromide at room temperature .
Industrial Production Methods
Industrial production methods for N2-Acetylguanine are similar to the synthetic routes mentioned above but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-Acetylguanine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted guanine derivatives.
Scientific Research Applications
N2-Acetylguanine has several scientific research applications:
Mechanism of Action
N2-Acetylguanine exerts its effects by binding to the guanine riboswitch with high affinity, disrupting a key Watson-Crick pairing interaction between the ligand and RNA . This disruption modulates transcriptional termination as efficiently as guanine, opening up new chemical space for the development of antimicrobial agents . The molecular target is the guanine riboswitch, and the pathway involved is the regulation of gene expression through transcriptional termination .
Comparison with Similar Compounds
Similar Compounds
- N2-Methylguanine
- N2-Ethylguanine
- N2-Propylguanine
Comparison
N2-Acetylguanine is unique among these compounds due to its specific modification at the C2 position, which allows it to disrupt key interactions in riboswitches more effectively . While other N2-modified guanines also exhibit high binding affinity, N2-Acetylguanine’s ability to modulate transcriptional termination makes it particularly valuable for research into antimicrobial agents .
Properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMRDDXWJSGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173757 | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-37-9 | |
Record name | N2-Acetylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19962-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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